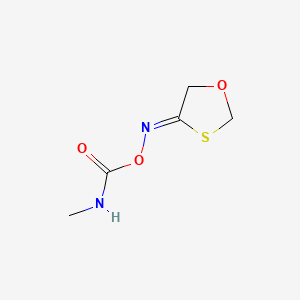
4-Isothiazolecarboxamide, 5,5'-dithiobis(3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) is a compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) typically involves the reaction of 3-chloroisothiazole with a disulfide reagent under controlled conditions. The reaction is carried out in an inert organic solvent, such as an aromatic hydrocarbon or a halogenated aliphatic hydrocarbon, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control over reaction conditions, including temperature, pressure, and solvent composition. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazole derivatives.
Applications De Recherche Scientifique
4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein thiol modifications and redox biology.
Mécanisme D'action
The mechanism of action of 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) involves its interaction with thiol groups in proteins. The compound can form disulfide bonds with cysteine residues, leading to the modification of protein function. This interaction is particularly relevant in the inhibition of enzymes like HDACs, where the compound blocks the active site and prevents substrate binding .
Comparaison Avec Des Composés Similaires
3,4-Dihaloisothiazolo[4,5,d]isothiazole: Another compound with a similar isothiazole structure but different halogen substitutions.
5,5’-Dithiobis(2-nitrobenzoic acid):
Uniqueness: 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) is unique due to its specific disulfide linkage and chloro substitution, which confer distinct chemical reactivity and biological activity. Its ability to selectively modify protein thiols makes it a valuable tool in biochemical research and potential therapeutic applications.
Propriétés
Numéro CAS |
1032-07-1 |
|---|---|
Formule moléculaire |
C8H4Cl2N4O2S4 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
5-[(4-carbamoyl-3-chloro-1,2-thiazol-5-yl)disulfanyl]-3-chloro-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H4Cl2N4O2S4/c9-3-1(5(11)15)7(17-13-3)19-20-8-2(6(12)16)4(10)14-18-8/h(H2,11,15)(H2,12,16) |
Clé InChI |
NIKVGLIDATUONO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SN=C1Cl)SSC2=C(C(=NS2)Cl)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


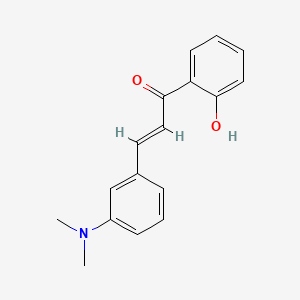
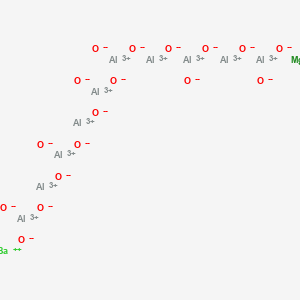



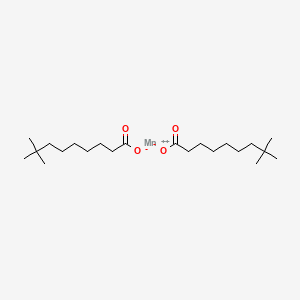
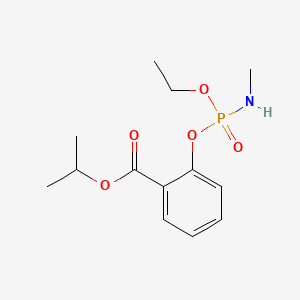

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)



